molecular formula C9H15FO2 B14450381 Ethyl 2-fluoro-5-methylhex-2-enoate CAS No. 79695-43-5

Ethyl 2-fluoro-5-methylhex-2-enoate

Cat. No.: B14450381
CAS No.: 79695-43-5
M. Wt: 174.21 g/mol
InChI Key: NGPUHUOUTLGPJF-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-methylhex-2-enoate is an organic compound with the molecular formula C9H15FO2 It is an ester derivative characterized by the presence of a fluoro group and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-5-methylhex-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-5-methylhex-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The process may also include purification steps such as distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-methylhex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: The fluoro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluoro-5-methylhex-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-5-methylhex-2-enoate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-fluoro-5-methylhex-2-enoate can be compared with similar compounds such as:

    Ethyl 2-cyano-5-methylhex-2-enoate: Similar structure but with a cyano group instead of a fluoro group.

    Ethyl 2-chloro-5-methylhex-2-enoate: Contains a chloro group instead of a fluoro group.

    Ethyl 2-bromo-5-methylhex-2-enoate: Contains a bromo group instead of a fluoro group.

These compounds share similar reactivity patterns but differ in their specific chemical properties and applications due to the different halogen substituents.

Properties

CAS No.

79695-43-5

Molecular Formula

C9H15FO2

Molecular Weight

174.21 g/mol

IUPAC Name

ethyl 2-fluoro-5-methylhex-2-enoate

InChI

InChI=1S/C9H15FO2/c1-4-12-9(11)8(10)6-5-7(2)3/h6-7H,4-5H2,1-3H3

InChI Key

NGPUHUOUTLGPJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCC(C)C)F

Origin of Product

United States

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